2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and an ethoxyphenyl acetate moiety.
Properties
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-15-9-7-14(8-10-15)11-18(23)25-12-17(22)21-19-13(2)5-4-6-16(19)20/h4-10H,3,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDQXJZSEBSFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-methylaniline with ethyl chloroformate to form an intermediate carbamate.
Coupling Reaction: The intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
Uniqueness
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially its interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, known for its potential therapeutic applications, has garnered attention in recent years due to its biological activity, particularly in cancer treatment and antimicrobial properties. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 367.8 g/mol. Its structural characteristics contribute to its biological activity, particularly the presence of the chloro and ethoxy groups.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Antimicrobial Activity : It exhibits antibacterial and antifungal properties against several pathogens.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness in targeting cancer cell lines. For instance, it was found to induce cell cycle arrest and apoptosis in prostate cancer (PC-3) and breast cancer (MCF-7) cells. The mechanism involves the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is critical for cell survival and proliferation.
- Inhibition of PI3K/Akt Pathway : The compound demonstrated dose-dependent repression of Akt and mTOR activity, leading to increased phosphorylation of c-Jun NH2-terminal kinase (JNK), which mediates apoptosis in cancer cells .
- Cell Cycle Arrest : It was observed that treatment with the compound resulted in G1/S phase arrest in cancer cells, effectively halting their proliferation .
Case Studies
A notable study indicated that pretreatment with the compound enhanced the efficacy of paclitaxel, a common chemotherapeutic agent, indicating potential for combination therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
